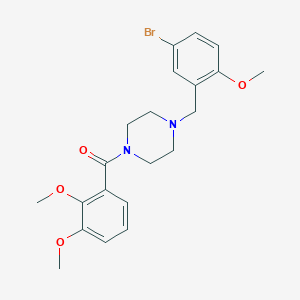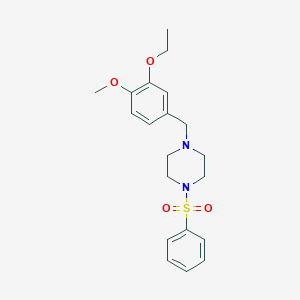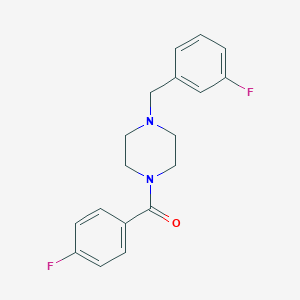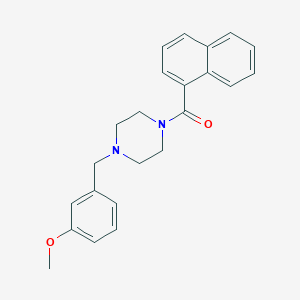![molecular formula C19H18ClNO3 B248549 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as CMI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMI belongs to the class of spirooxindoles, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in regulating cell proliferation, differentiation, and apoptosis. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase-2 (COX-2). In vivo studies have shown that 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one reduces tumor growth, suppresses inflammation, and improves immune function.
実験室実験の利点と制限
One of the major advantages of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is also relatively easy to synthesize, and its chemical structure can be easily modified to improve its pharmacological properties. However, one of the limitations of using 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One of the areas of interest is the development of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one-based drug candidates for the treatment of cancer, inflammation, and viral infections. Researchers are also investigating the molecular targets of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its downstream signaling pathways to gain a better understanding of its mechanism of action. Moreover, the pharmacokinetics and toxicology of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one need to be further studied to evaluate its safety and efficacy in clinical trials.
合成法
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized via a multistep process involving the reaction of 4-chlorobenzyl chloride with 2-amino-5-methylphenol to form the intermediate, which is further reacted with isatin in the presence of a Lewis acid catalyst to yield 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. The yield of 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and concentration.
科学的研究の応用
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
In inflammation research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has also been shown to alleviate the symptoms of inflammatory diseases, such as arthritis and colitis, in animal models.
In viral infection research, 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). 1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one inhibits viral replication by blocking the entry of the virus into host cells and by inhibiting viral gene expression.
特性
製品名 |
1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one |
|---|---|
分子式 |
C19H18ClNO3 |
分子量 |
343.8 g/mol |
IUPAC名 |
1//'-[(4-chlorophenyl)methyl]-5//'-methylspiro[1,3-dioxane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C19H18ClNO3/c1-13-3-8-17-16(11-13)19(23-9-2-10-24-19)18(22)21(17)12-14-4-6-15(20)7-5-14/h3-8,11H,2,9-10,12H2,1H3 |
InChIキー |
GMKAVVYDNMPHIP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)




![1-(4-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248489.png)